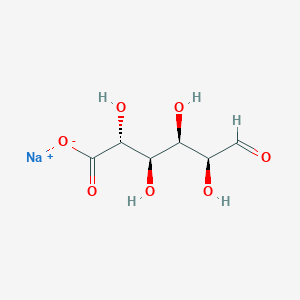
L-Glucuronic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glucuronic acid sodium salt: is a derivative of glucuronic acid, a sugar acid derived from glucose. It is commonly used in various biochemical and industrial applications due to its unique properties. The compound is highly water-soluble and plays a significant role in the metabolism of microorganisms, plants, and animals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Glucuronic acid sodium salt can be synthesized through the oxidation of glucose. The primary alcohol group of glucose is oxidized to form a carboxylic acid, resulting in glucuronic acid. This process can be catalyzed by enzymes or chemical oxidants .
Industrial Production Methods: Industrial production of this compound often involves biocatalysis due to its high efficiency and environmental friendliness. Methods include single enzyme catalysis, multi-enzyme cascade, whole cell catalysis, and co-culture .
Analyse Des Réactions Chimiques
Types of Reactions: L-Glucuronic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Enzymes like glucose oxidase or chemical oxidants such as nitric acid.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Glucuronic acid.
Reduction: Glucose.
Substitution: Various glucuronides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: L-Glucuronic acid sodium salt is used in the synthesis of various glucuronides, which are important in drug metabolism and detoxification processes .
Biology: It is involved in the process of glucuronidation, where it helps in the conjugation and elimination of toxins and drugs from the body .
Medicine: The compound is used in the treatment of liver diseases and hyperlipidemia due to its detoxifying properties .
Industry: this compound is used in the production of biodegradable polymers and as a precursor for various biochemical products .
Mécanisme D'action
L-Glucuronic acid sodium salt exerts its effects primarily through the process of glucuronidation. This involves the conjugation of glucuronic acid with various endogenous and exogenous substances, increasing their water solubility and facilitating their excretion from the body. The enzyme UDP-glucuronosyltransferase (UGT) plays a crucial role in this process by transferring glucuronic acid from UDP-glucuronic acid to the target molecule .
Comparaison Avec Des Composés Similaires
- D-Glucuronic acid
- Galacturonic acid
- Guluronic acid
- Iduronic acid
- Mannuronic acid
Uniqueness: L-Glucuronic acid sodium salt is unique due to its specific configuration and its role in the detoxification processes in the liver. It is more water-soluble compared to its counterparts, making it highly effective in biochemical applications .
Propriétés
Formule moléculaire |
C6H9NaO7 |
|---|---|
Poids moléculaire |
216.12 g/mol |
Nom IUPAC |
sodium;(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3+,4-,5-;/m1./s1 |
Clé InChI |
WNFHGZLVUQBPMA-BZWNWTOPSA-M |
SMILES isomérique |
C(=O)[C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O.[Na+] |
SMILES canonique |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


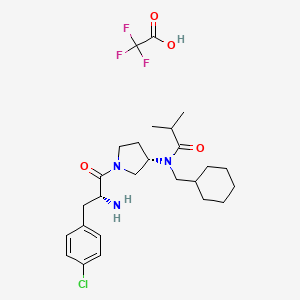
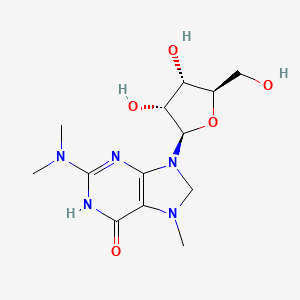

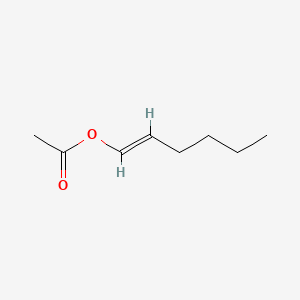

![4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B12846651.png)
![4-Bromo-5-chloro-pyrazolo[1,5-a]pyridine](/img/structure/B12846661.png)
![3-Acetyl-8-bromoimidazo[1,2-a]pyridine](/img/structure/B12846668.png)
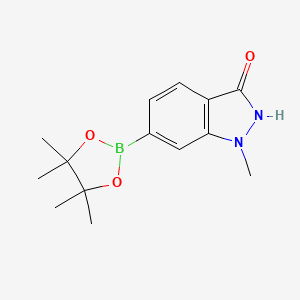
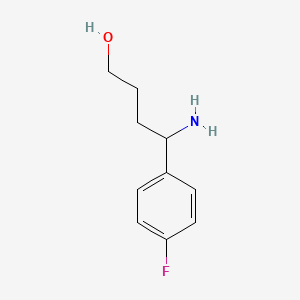
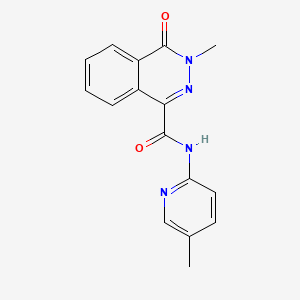
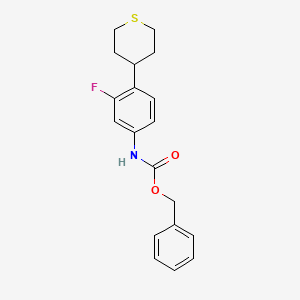
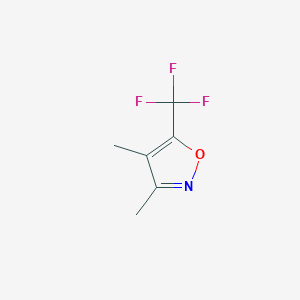
![2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12846716.png)
